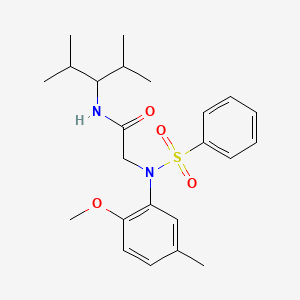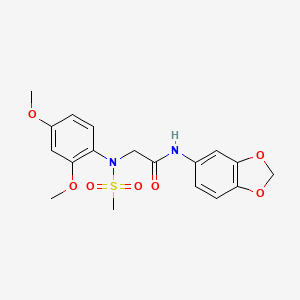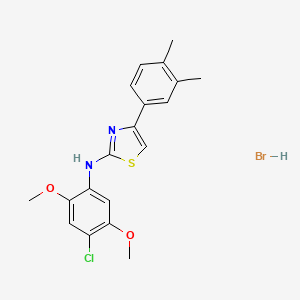
3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as EMBO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol involves the modulation of various signaling pathways, including the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway. 3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the activation of these pathways, leading to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects
3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and suppression of inflammation. 3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to improve cognitive function and protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, the limitations of 3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol include its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
For research on 3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol include the development of more efficient synthesis methods, investigation of its potential applications in other fields of research, and optimization of its pharmacological properties.
Méthodes De Synthèse
The synthesis of 3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol involves a series of chemical reactions, including the condensation of 3-methoxybenzoylhydrazine with ethyl acetoacetate, followed by cyclization with 4-pyridinecarboxaldehyde and reduction with sodium borohydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in various fields of research, including cancer treatment, neuroprotection, and inflammation. In cancer treatment, 3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neuroprotection, 3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to protect against oxidative stress-induced neuronal damage and improve cognitive function. In inflammation, 3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to suppress the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propriétés
IUPAC Name |
(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-3-15-12-18(23,14-7-9-19-10-8-14)21(20-15)17(22)13-5-4-6-16(11-13)24-2/h4-11,23H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLRRKNNZSRLPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC=NC=C2)O)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sec-butyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5197800.png)
![1-[(4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5197807.png)
![N-[4-(aminocarbonyl)phenyl]-3-phenoxybenzamide](/img/structure/B5197809.png)
![(3-isopropoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5197817.png)
![1-(2-chlorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5197822.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(5-methyl-2-furyl)methyl]-4-piperidinol](/img/structure/B5197835.png)
![1-isobutyl-3-(2-pyridinylmethyl)-8-[4-(1-pyrrolidinyl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5197851.png)

![4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B5197872.png)
![3-[(diethylamino)sulfonyl]-4-methyl-N-(4-nitrophenyl)benzamide](/img/structure/B5197873.png)
![N-(1-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5197881.png)


